BI-6015
Description
Significance of Nuclear Receptors in Cellular Regulation and Disease
Nuclear receptors are a superfamily of proteins that act as transcription factors, directly regulating gene expression in response to various signals. numberanalytics.comnumberanalytics.comnih.govbohrium.com These receptors are crucial for a multitude of physiological processes, including development, metabolism, and maintaining cellular homeostasis. numberanalytics.comnih.govbohrium.comresearchgate.net They are activated by binding to specific molecules, such as hormones and vitamins, which then allows them to control the transcription of target genes. numberanalytics.comnumberanalytics.com The dysregulation of nuclear receptor signaling is implicated in a wide range of diseases, including metabolic disorders like diabetes, cardiovascular diseases, and various cancers. numberanalytics.combohrium.comresearchgate.net This central role in both health and disease makes them attractive targets for therapeutic intervention. numberanalytics.combohrium.comresearchgate.net
Overview of HNF4α as a Transcriptional Regulator
Hepatocyte Nuclear Factor 4 Alpha (HNF4α) is a prominent member of the nuclear receptor superfamily. nih.govnih.gov It is highly expressed in the liver, pancreas, intestines, and kidneys. nih.govnih.gov HNF4α is considered a master regulator of gene expression in hepatocytes, the primary cells of the liver, and is essential for liver development and function. nih.govtandfonline.comtaylorandfrancis.com It plays a critical role in numerous metabolic pathways, including the metabolism of glucose, lipids, and drugs. tandfonline.comnih.gov HNF4α directly binds to the DNA of a large number of actively transcribed genes, highlighting its extensive influence on cellular function. tandfonline.comnih.gov Mutations in the HNF4α gene are linked to a form of diabetes known as Maturity-Onset Diabetes of the Young, Type 1 (MODY1), and its dysregulation is associated with other conditions like liver disease and cancer. tandfonline.comtaylorandfrancis.comresearchgate.netfrontiersin.org
Emergence of Small Molecule Modulators for HNF4α Activity
The significant role of HNF4α in various diseases has spurred interest in finding small molecules that can modulate its activity. nih.govnih.gov Although HNF4α was initially considered an "orphan receptor" with an unknown natural ligand, fatty acids have been found to bind to it. nih.govnih.gov However, the precise role of these natural ligands in regulating HNF4α's transcriptional activity remains a subject of debate. nih.govnih.gov The search for synthetic small molecules that can either activate or inhibit HNF4α has been an active area of research, with the goal of developing new therapeutic agents. nih.govnih.govresearchgate.net The discovery of such modulators provides powerful tools to investigate the complex biological processes controlled by HNF4α-dependent pathways. nih.gov
Historical Context of BI 6015 Discovery: High-Throughput Screening for Modulators of the Human Insulin (B600854) Promoter
The discovery of BI 6015 is rooted in a high-throughput screening effort aimed at identifying compounds that could modulate the human insulin promoter. nih.govnih.govescholarship.org Researchers utilized a specially engineered cell line to screen a diverse library of synthetic chemical compounds. nih.gov This screening identified a hit compound, BIM5078, which was found to repress insulin expression. nih.gov Further investigation revealed that BIM5078 acted as an antagonist to HNF4α. nih.govresearchgate.net BI 6015 was developed as a structurally related analog of BIM5078. nih.govescholarship.org This development was aimed at creating a more selective inhibitor of HNF4α, eliminating off-target effects on other receptors like PPARγ that were observed with BIM5078. nih.govescholarship.org
Scope of Research Interest in BI 6015
BI 6015 is valued as a research tool for its ability to specifically antagonize HNF4α. medchemexpress.comtocris.com This selectivity allows scientists to probe the specific functions of HNF4α in various biological contexts. Research has shown that BI 6015 can repress the expression of known HNF4α target genes and decrease its DNA binding activity. tocris.com A significant area of interest is its cytotoxic effects on cancer cells. nih.govtocris.com Studies have demonstrated that BI 6015 is toxic to hepatocellular carcinoma (liver cancer) cell lines, both in laboratory cell cultures and in animal models, where it was shown to induce apoptosis (programmed cell death). nih.gov This has positioned BI 6015 as a compound of interest for cancer research. medchemexpress.com
Compound Information
| Compound Name |
| BI 6015 |
| BIM5078 |
| Palmitate |
| Oleate |
| Rifampicin |
| Benfluorex |
| Ezutromid |
Research Findings on BI 6015
| Finding | Effect | Cell/Model System | Citation |
|---|---|---|---|
| Insulin Gene Expression | Reduced endogenous insulin gene expression 50-fold | T6PNE cells | nih.gov |
| HNF4α Gene Expression | Strongly repressed HNF4α gene expression | MIN6 and HepG2 cells | nih.gov |
| Promoter Activity | Inhibited luciferase expression driven by the ornithine transcarbamoylase (OTC) promoter | HepG2 and CV-1 cells | nih.gov |
| Cytotoxicity | Selectively cytotoxic to transformed cells | In vitro | nih.gov |
| Apoptosis | Induced apoptosis of a human hepatocellular carcinoma cell line | In vivo | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCPQPMRPHZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010191 | |
| Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93987-29-2 | |
| Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Bi 6015 Action
Direct Antagonism of Hepatocyte Nuclear Factor 4 Alpha (HNF4α)
BI 6015 functions by directly targeting the HNF4α protein, interfering with its structure and ability to regulate gene transcription. biorxiv.orgsigmaaldrich.com This antagonism is achieved through high-affinity binding and the disruption of key interactions necessary for HNF4α's transcriptional activity. focusbiomolecules.combiorxiv.org
Research has demonstrated that BI 6015 binds to HNF4α with high affinity. focusbiomolecules.comnih.govbiorxiv.org This interaction is specific and involves the formation of hydrogen bonds with key amino acid residues within the HNF4α protein, specifically Arginine 226 (Arg226) and Glycine 237 (Gly237). biorxiv.org This stable binding is the initial step in the cascade of events leading to the inhibition of HNF4α function.
A primary consequence of BI 6015 binding is the potent inhibition of HNF4α's transcriptional function. biorxiv.org This is largely achieved by decreasing the ability of HNF4α to bind to DNA. nih.govtocris.comrndsystems.com An Enzyme-Linked Immunosorbent Assay (ELISA) confirmed that BI 6015 powerfully represses HNF4α's binding to its DNA recognition sites. nih.gov In one study using HepG2 human hepatoma cells, an overnight treatment with 10 µM of BI 6015 resulted in a 93% reduction in HNF4α DNA binding activity. sigmaaldrich.com This prevention of DNA binding effectively halts the initiation of transcription for HNF4α-dependent genes. sigmaaldrich.com
Downregulation of HNF4α Target Gene Expression
The direct antagonism of HNF4α by BI 6015 translates to a significant downregulation in the expression of its target genes. focusbiomolecules.comtocris.comrndsystems.commedchemexpress.com This has been observed across a range of known HNF4α-regulated genes and in specific cellular contexts.
BI 6015 has been consistently shown to repress the expression of well-established HNF4α target genes. nih.gov A key example is HNF4α's autoregulation of its own promoter; treatment with BI 6015 potently represses HNF4α's own mRNA expression in various cell lines, including T6PNE, MIN6, and HepG2 cells. nih.govsigmaaldrich.com Another well-characterized HNF4α-responsive gene, Ornithine Transcarbamoylase (OTC), is also significantly inhibited by BI 6015. nih.govsigmaaldrich.com Studies have also shown that BI 6015 strongly inhibits the promoter activities of both HNF1A and HNF4A. biorxiv.org
| Target | Cell Line | BI 6015 Concentration | Treatment Duration | Inhibition Rate | Source |
|---|---|---|---|---|---|
| HNF4α mRNA | MIN6 (murine insulinoma) | 5 µM | 5 hours | 62% | sigmaaldrich.com |
| HNF4α mRNA | HepG2 (human hepatoma) | 5 µM | 48 hours | 84% | sigmaaldrich.com |
| OTC Promoter | HepG2 (HNF4α-transfected) | 1 µM | 48 hours | 85% | sigmaaldrich.com |
| OTC Promoter | CV-1 (HNF4α-transfected) | 1 µM | 48 hours | >95% | sigmaaldrich.com |
Beyond general repression, BI 6015 exhibits specific effects on gene regulation in different biological models. In primary human hepatocytes, treatment with BI 6015 led to a decrease in the transcripts of HNF4A-AS1 and the Na+-taurocholate cotransporting polypeptide (NTCP/SLC10A1). nih.gov In a mouse model of parenteral nutrition-associated cholestasis, BI 6015 administration surprisingly induced the expression of several genes, including sterol transporters (Abcg5, Abcg8) and the nuclear receptor FXR (Nr1h4) along with its target genes like BSEP (Abcb11). researchgate.net Furthermore, in HT-55 gastrointestinal adenocarcinoma cells, BI-6015 was found to suppress the expression of the oncogene MYB. nih.gov In mouse primary hepatocytes, BI 6015 also effectively suppressed the dexamethasone-induced messenger RNA levels of key gluconeogenic enzymes, Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK). aging-us.comsemanticscholar.org
| Gene/Protein | Biological System | Effect of BI 6015 | Source |
|---|---|---|---|
| HNF4A-AS1 | Primary human hepatocytes | Reduced expression | nih.gov |
| NTCP (SLC10A1) | Primary human hepatocytes | Reduced expression | nih.gov |
| MYB | HT-55 cells (Gastrointestinal adenocarcinoma) | Suppressed expression | nih.gov |
| Abcg5, Abcg8 (Sterol transporters) | PNAC mouse model | Induced expression | researchgate.net |
| FXR (Nr1h4), BSEP (Abcb11) | PNAC mouse model | Induced expression | researchgate.net |
| G6Pase, PEPCK | Mouse primary hepatocytes | Suppressed Dexamethasone-induced expression | aging-us.comsemanticscholar.org |
Impact on Endogenous Insulin (B600854) Gene Expression
This compound has demonstrated a significant inhibitory effect on the expression of the endogenous insulin gene. medchemexpress.comapexbt.com Research has shown that this compound represses the activity of the insulin promoter through its antagonism of HNF4α. medchemexpress.commedchemexpress.com In a specific study involving the rat pancreatic β-cell line T6PNE, treatment with this compound resulted in a remarkable 50-fold reduction in the expression of the endogenous insulin gene. apexbt.comnih.gov This highlights the compound's potent ability to interfere with the transcriptional machinery responsible for insulin production at the cellular level.
Furthermore, the compound has been shown to repress the expression of HNF4α itself in murine insulinoma (MIN6) cells, which is significant because HNF4α is known to autoregulate its own transcription. nih.govsigmaaldrich.com This feedback loop is a critical component of its regulatory network. The antagonistic action of this compound disrupts this process, leading to a decrease in HNF4α levels and, consequently, a downstream reduction in the expression of its target genes, including insulin.
Table 1: Effect of this compound on Gene Expression in Pancreatic Cells
| Cell Line | Target Gene | Effect of this compound | Fold Reduction | Reference |
|---|---|---|---|---|
| T6PNE | Endogenous Insulin | Repression | 50-fold | apexbt.comnih.gov |
| MIN6 | HNF4α | Repression | Strong | nih.gov |
Modulation of Ornithine Transcarbamoylase (OTC) Promoter Activity
The promoter of the ornithine transcarbamoylase (OTC) gene is a well-established target responsive to HNF4α. nih.govnih.gov this compound has been shown to effectively inhibit the transcriptional activity of the OTC promoter. sigmaaldrich.com In transient transfection assays using both human hepatoma (HepG2) cells and monkey kidney fibroblast (CV-1) cells transfected with human HNF4α, this compound demonstrated potent inhibition of luciferase expression driven by the OTC promoter. nih.govsigmaaldrich.com
Specifically, treatment with 1µM of this compound for 48 hours resulted in an 85% reduction in OTC promoter-driven transcription in HepG2 cells and an even greater inhibition of over 95% in CV-1 cells. sigmaaldrich.com This provides clear evidence of this compound's ability to antagonize HNF4α function, leading to the downregulation of one of its key target genes involved in the urea (B33335) cycle.
Table 2: Inhibition of OTC Promoter Activity by this compound
| Cell Line | Concentration of this compound | Duration of Treatment | Inhibition of OTC Promoter Activity | Reference |
|---|---|---|---|---|
| HepG2 | 1 µM | 48 hours | 85% | sigmaaldrich.com |
| CV-1 (HNF4α-transfected) | 1 µM | 48 hours | >95% | sigmaaldrich.com |
Effects on HNF4α DNA Binding Activity
A key aspect of this compound's mechanism of action is its ability to decrease the DNA binding activity of HNF4α. rndsystems.comtocris.com As a transcription factor, HNF4α must bind to specific DNA sequences in the promoter regions of its target genes to regulate their expression. By interfering with this binding, this compound effectively blocks the transcriptional activation or repression mediated by HNF4α. rndsystems.com
Studies using an ELISA-based assay to measure the binding of HNF4α to an oligonucleotide containing its specific binding site have confirmed this effect. nih.gov When HepG2 cells were treated with this compound overnight at a concentration of 10 µM, a significant reduction of 93% in the DNA binding activity of HNF4α was observed. sigmaaldrich.com This potent repression of DNA binding is consistent with the observed downregulation of HNF4α target genes. nih.govsigmaaldrich.com The binding of the antagonist this compound to HNF4α is thought to induce a conformational change that prevents its effective interaction with DNA. biorxiv.org
Table 3: Effect of this compound on HNF4α DNA Binding
| Cell Line | Concentration of this compound | Duration of Treatment | Reduction in DNA Binding Activity | Reference |
|---|---|---|---|---|
| HepG2 | 10 µM | Overnight | 93% | sigmaaldrich.com |
In Vitro Biological Activities and Cellular Responses
Selective Cytotoxicity in Transformed Cell Lines
BI 6015 exhibits notable cytotoxic effects that are particularly pronounced in cancer cells, while largely sparing non-transformed primary cells. nih.govmedchemexpress.com This selective activity has been observed across a wide variety of human tumor models. focusbiomolecules.comnih.gov
The cytotoxic potential of BI 6015 has been systematically evaluated against a diverse array of cancer cells. nih.gov In a comprehensive screening conducted by the National Cancer Institute's Developmental Therapeutics Program, BI 6015 was tested against a panel of 60 different human tumor cell lines. nih.gov The results of this screening indicated that treatment with the compound led to slowed growth and/or direct toxicity in a wide range of these cancer cell lines, including human hepatocellular carcinoma (HCC). tocris.comnih.govmedchemexpress.com For instance, BI 6015 was found to be markedly toxic to the human hepatoma cell line Hep3B, while concurrently showing no toxicity in primary hepatocytes. nih.gov This demonstrates a broad-spectrum anti-proliferative effect against various tumor types. nih.gov
The cytotoxic activity of BI 6015 is, at least in part, attributable to its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Studies have shown that pharmacological inhibition of HNF4α by compounds like BI 6015 can lead to cell cycle arrest and apoptosis. nih.gov This pro-apoptotic effect was observed in vivo in a human hepatocellular carcinoma model, further supporting the compound's role in triggering this specific cell death pathway in transformed cells. nih.gov
Research has revealed that gastrointestinal adenocarcinoma (GIAC) cells exhibit a particular sensitivity to BI 6015. biorxiv.org In vitro proliferation assays showed that various GIAC cell lines, including those from esophageal adenocarcinoma (EAC), pancreatic ductal adenocarcinoma (PAAD), and colon adenocarcinoma (COAD), were significantly more sensitive to the compound than non-GIAC cells. biorxiv.org
Further studies on a panel of gastric cancer (GC) cell lines, a subtype of GIAC, quantified this sensitivity, showing a range of EC₅₀ (half-maximal effective concentration) values for growth inhibition. researchgate.netnih.gov The pharmacological inhibition of HNF4α with BI 6015 effectively reduced the survival of these cells, with EC₅₀ values ranging from 964 nM to 4.3 μM, confirming its potent antineoplastic activity in this cancer subtype. researchgate.netnih.gov
Table 1: Growth Inhibition (EC₅₀) of BI 6015 in Gastric Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | EC₅₀ Value (µM) |
|---|---|
| NCI-N87 | 0.964 |
| AGS | > 1.0 |
| HS 746T | ~2.5 |
| SNU-1 | ~4.3 |
Data sourced from studies on gastric cancer cell lines where BI 6015 effectively reduced cell survival. researchgate.netnih.gov
The sensitivity of cancer cells to BI 6015 is directly linked to the expression levels of its target, HNF4α. biorxiv.org A clear negative correlation has been established between the IC₅₀ (half-maximal inhibitory concentration) of BI 6015 and the mRNA expression level of HNF4A. biorxiv.org This means that cancer cell lines with higher levels of HNF4α expression are more sensitive to the cytotoxic effects of the compound. biorxiv.org This finding strongly supports the on-target effect of BI 6015, as its efficacy is greatest in the cells most dependent on the HNF4α pathway for their proliferation and survival. biorxiv.org This dependency is particularly prominent in GIAC cells, which often exhibit high HNF4α expression. biorxiv.org
Modulation of Gene Expression in Specific Cell Models
As an HNF4α antagonist, BI 6015 directly influences the expression of HNF4α and its known target genes. tocris.comrndsystems.com This activity has been specifically documented in cell models known for HNF4α activity, such as the MIN6 pancreatic cell line and the HepG2 hepatocellular carcinoma cell line. nih.gov
Studies have demonstrated that BI 6015 strongly represses HNF4α gene expression in both MIN6 and HepG2 cells. nih.gov Treatment of these cell lines with BI 6015 resulted in a significant decrease in HNF4α mRNA levels. nih.govselleckchem.com This repressive action on the HNF4α gene itself, as well as on other HNF4α-responsive promoters like the ornithine transcarbamoylase (OTC) promoter, confirms the compound's function as a potent antagonist of HNF4α transcriptional activity. nih.gov The inhibition of HNF4α gene expression was observed in HepG2 cells at concentrations ranging from 2.5 to 10 μM over incubation times of 5 to 48 hours. medchemexpress.com
Table 2: Summary of BI 6015 In Vitro Activity This table is interactive. You can sort and filter the data.
| Activity | Cell Model(s) | Key Finding | Reference(s) |
|---|---|---|---|
| Selective Cytotoxicity | Broad panel of 60 human tumor cell lines | Slowed growth and/or toxicity observed. | nih.gov |
| Hep3B (Hepatoma) vs. Primary Hepatocytes | Markedly toxic to Hep3B cells; spared primary cells. | nih.govmedchemexpress.com | |
| Apoptosis Induction | Human Hepatocellular Carcinoma | Induces apoptosis. | nih.govnih.gov |
| Differential Sensitivity | GIAC (EAC, PAAD, COAD) vs. non-GIAC cells | GIAC cells are significantly more sensitive. | biorxiv.org |
| Gene Expression | MIN6, HepG2 | Strongly represses HNF4α gene expression. | nih.govmedchemexpress.comselleckchem.com |
Suppression of MUC3A/B and TM4SF4 in Invasive Mucinous Adenocarcinoma (IMA) Cells
Invasive Mucinous Adenocarcinoma (IMA) is a distinct subtype of lung adenocarcinoma. amegroups.cnnih.gov Research has identified HNF4α as a crucial factor in this cancer type, where it induces the expression of specific genes. biorxiv.orgresearchgate.net
Recent patho-transcriptomic studies on IMA have revealed that treatment with BI-6015 leads to a notable suppression of key genes associated with the IMA phenotype. Specifically, this compound has been shown to repress the expression of both Mucin 3A/B (MUC3A/B) and Transmembrane 4 L Six Family Member 4 (TM4SF4) in IMA cells. biorxiv.org This targeted suppression highlights the role of HNF4α in driving the expression of these genes and the potential of this compound to counteract these effects. biorxiv.org The direct binding of HNF4α to the promoter regions of MUC3A/B and TM4SF4 has been confirmed through Chromatin Immunoprecipitation sequencing (ChIP-seq) analysis, further solidifying the mechanism by which this compound exerts its suppressive effects. biorxiv.org
Regulation of Other HNF4α Downstream Genes (ACY3, AGMAT, METTL7B)
The regulatory impact of this compound extends beyond MUC3A/B and TM4SF4 to other downstream targets of HNF4α in the context of Invasive Mucinous Adenocarcinoma (IMA). Studies have demonstrated that this compound also effectively represses the expression of Aminoacylase 3 (ACY3), Agmatinase (AGMAT), and Methyltransferase Like 7B (METTL7B). biorxiv.org The coordinated downregulation of this set of genes suggests that this compound acts as a gene-selective antagonist for HNF4α. biorxiv.org
The following table summarizes the effect of this compound on the expression of these HNF4α downstream genes in IMA cells.
| Gene | Effect of this compound Treatment | Reference |
| MUC3A/B | Repression | biorxiv.org |
| TM4SF4 | Repression | biorxiv.org |
| ACY3 | Repression | biorxiv.org |
| AGMAT | Repression | biorxiv.org |
| METTL7B | Repression | biorxiv.org |
Effects on Cellular Proliferation and Viability
This compound has demonstrated significant effects on the proliferation and viability of various cancer cell lines. researchgate.nettocris.com Its cytotoxic activity appears to be selective for transformed cells, with less impact observed on primary, non-cancerous cells. nih.govnih.gov
Inhibition of Colony Formation in Cancer Cell Lines
A key measure of a compound's anti-cancer potential is its ability to inhibit colony formation, which reflects the capacity of single cancer cells to undergo sustained proliferation and form a new tumor. This compound has been shown to effectively inhibit the colony-forming ability of various cancer cell lines.
In a study focusing on gastrointestinal adenocarcinoma (GIAC) cells, including esophageal adenocarcinoma (EAC), pancreatic adenocarcinoma (PAAD), and colorectal adenocarcinoma (COAD), this compound demonstrated a dose-dependent inhibition of colony formation. biorxiv.org For instance, in Eso26, an esophageal adenocarcinoma cell line, increasing concentrations of this compound led to a marked reduction in the number and size of colonies formed. biorxiv.org This inhibitory effect on colony formation underscores the compound's potential to suppress the tumorigenic capacity of cancer cells. The sensitivity of different cancer cell lines to this compound, as measured by the half-maximal inhibitory concentration (IC50), has been shown to negatively correlate with the expression level of HNF4α, confirming the on-target effect of the compound. biorxiv.org
The table below presents data on the inhibition of colony formation by this compound in a representative gastrointestinal adenocarcinoma cell line.
| Cell Line | Treatment | Effect on Colony Formation | Reference |
| Eso26 (EAC) | Increasing doses of this compound | Significant inhibition | biorxiv.org |
| KYSE450 (SCC) | Increasing doses of this compound | Less sensitive compared to Eso26 | biorxiv.org |
In Vivo Pharmacological Effects and Preclinical Applications
Hepatic Effects of BI 6015 Administration
Administration of BI 6015 in murine models has been shown to elicit distinct effects on the liver, primarily related to lipid accumulation and the expression of the nuclear receptor HNF4α. nih.gov
Research has demonstrated that BI 6015 induces hepatic steatosis, the accumulation of fat in the liver, in mouse models. nih.govsigmaaldrich.com In one study, primary murine hepatocytes treated with BI 6015 in vitro showed significant lipid accumulation, a finding that was replicated in vivo. nih.gov Mice administered with BI 6015 via intraperitoneal injection exhibited marked induction of Oil Red O staining in the liver, which is indicative of neutral triglyceride and lipid accumulation. nih.gov This effect was observed in both normal liver tissue and in the context of liver tumors. nih.gov
Table 1: In Vivo Hepatic Effects of BI 6015 in Murine Models
| Model | Observation | Method of Detection | Reference |
|---|---|---|---|
| C57BL/6 Mice | Hepatic Steatosis | Oil Red O Staining | nih.gov |
Consistent with its function as an HNF4α antagonist, BI 6015 administration leads to a significant reduction in HNF4α protein levels specifically within the liver tissue of mice. nih.govtocris.com Following intraperitoneal injections, analysis of hepatic tissue revealed a marked loss of HNF4α protein. nih.gov Interestingly, this effect was tissue-specific, as the expression of HNF4α was not affected in other organs where it is also highly expressed, such as the intestine and kidney. nih.gov This targeted activity in the liver is likely due to the high levels of BI 6015 that accumulate in this organ following administration. nih.gov
Antineoplastic Activity in Animal Models
BI 6015 has demonstrated cytotoxic activity against a range of tumor cell lines, leading to investigations into its anticancer effects in various animal models of human cancer. tocris.comfocusbiomolecules.comresearchgate.net
In preclinical models of human hepatocellular carcinoma (HCC), BI 6015 has been shown to induce apoptosis in tumor cells. nih.gov Researchers utilized a mouse model where human HCC cells (Hep3B-Luc) were injected into the liver parenchyma of nude mice. nih.gov Treatment of these mice with BI 6015 resulted in a significant increase in apoptosis within the tumor regions. nih.gov This was evidenced by high levels of immunostaining for cleaved caspase-3, a key marker of apoptosis, and positive results from TUNEL assays, which detect DNA fragmentation during apoptosis. nih.gov Notably, the pro-apoptotic effect was selective for the tumor, with no significant apoptosis detected in the surrounding normal liver tissue of the treated mice. nih.gov
Table 2: Apoptotic Effects of BI 6015 in HCC Xenograft Model
| Cell Line | Mouse Model | Apoptosis Marker | Observation in Tumor | Reference |
|---|---|---|---|---|
| Hep3B-Luc (Human HCC) | Nude Mice (Intrahepatic) | Cleaved Caspase-3 | High levels of expression | nih.gov |
The potential of BI 6015 as a therapeutic agent for gastrointestinal adenocarcinoma, specifically gastric cancer (GC), has been explored primarily through in vitro studies. These studies have shown that as an HNF4α antagonist, BI 6015 effectively reduces the survival of various human gastric cancer cell lines. researchgate.netnih.gov The compound was shown to inhibit the expression of HNF4α in a panel of GC cells, and this pharmacological inhibition mirrored the effects of genetic knockdown of HNF4α, suggesting the drug's specificity. researchgate.net The half-maximal effective concentration (EC50) values for growth inhibition were found to be in the nanomolar to low micromolar range across different GC cell lines, indicating potent antimitogenic activity. researchgate.netnih.gov While these results strongly indicate that HNF4α is a key mediator in gastric cancer and a promising therapeutic target, in vivo studies using BI 6015 in GIAC xenograft models are needed to confirm these findings. researchgate.netnih.gov
Recent research has identified HNF4α as a key transcription factor in invasive mucinous adenocarcinoma (IMA) of the lung. biorxiv.org Studies using IMA cell lines (A549 and DV-90) that endogenously express HNF4A demonstrated that the HNF4α antagonist BI 6015 can suppress their growth. biorxiv.org Furthermore, treatment with BI 6015 led to a reduction in HNF4A expression and the induction of cleaved PARP, a marker of apoptosis, in these IMA cell lines. biorxiv.org These findings suggest that BI 6015 holds potential as a therapeutic agent for IMA by targeting the HNF4A pathway, though further validation in in vivo mouse models is a critical next step. biorxiv.org
Evaluation of On-Target Effects in Vivo
The in vivo evaluation of BI 6015 has substantiated its role as a potent and specific antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key regulator of gene expression in metabolic processes. focusbiomolecules.comnih.gov Preclinical studies have demonstrated that the on-target effects of BI 6015 manifest primarily in the liver, consistent with the high expression of HNF4α in this organ. nih.gov
Research in murine models has shown that administration of BI 6015 leads to a discernible loss of HNF4α protein specifically in the liver. nih.govapexbt.com Notably, this effect was not observed in other tissues with high HNF4α expression, such as the kidney and intestine, suggesting a high degree of hepatic first-pass metabolism. nih.gov The primary mechanism of action involves the direct binding of BI 6015 to HNF4α, which in turn represses the expression of its known target genes and diminishes its DNA binding activity. nih.govtocris.com
A direct physiological consequence of HNF4α antagonism by BI 6015 in vivo is the induction of hepatic steatosis, or the accumulation of fat in the liver. nih.govmedchemexpress.comselleckchem.com Histological analysis of liver tissue from mice treated with the compound confirmed dose-dependent fat accumulation and vesicular changes. apexbt.com This finding aligns with the known function of HNF4α in regulating lipid metabolism. mednexus.org
Furthermore, the on-target antagonism of HNF4α has been leveraged for its potential anti-cancer applications. In mouse xenograft models using human hepatocellular carcinoma (HCC) cells, BI 6015 was shown to be selectively cytotoxic and induced apoptosis. nih.govmedchemexpress.comselleckchem.com This effect is consistent with the reliance of certain cancer cell lines on HNF4α for their growth and proliferation. nih.govbiorxiv.org
Table 1: Summary of In Vivo On-Target Effects of BI 6015
| Preclinical Model | Tissue/Organ | Observed On-Target Effect | Finding | Reference |
| Mouse | Liver | HNF4α Protein Levels | Significant reduction in HNF4α protein. | nih.gov |
| Mouse | Kidney, Intestine | HNF4α Protein Levels | No significant change in HNF4α protein levels. | nih.gov |
| Mouse | Liver | Histology | Induction of hepatic steatosis (fat accumulation). | nih.govapexbt.commedchemexpress.com |
| Human Hepatocellular Carcinoma (HCC) Xenograft Mouse Model | Tumor | Cell Viability | Induction of apoptosis in cancer cells. | nih.govmedchemexpress.combiorxiv.org |
Therapeutic Implications and Disease Contexts
Potential in Oncological Therapeutics
BI 6015 demonstrates selective cytotoxicity towards a variety of cancer cell lines, an effect attributed to its antagonism of HNF4α, a key driver in certain malignancies. nih.govtocris.com This has prompted investigations into its therapeutic potential across several types of cancer.
Research has highlighted the potential of BI 6015 in the context of Hepatocellular Carcinoma (HCC), a primary liver cancer where HNF4α is highly expressed. Studies have shown that BI 6015 is markedly toxic to human hepatoma cell lines, such as Hep3B and HepG2, while notably sparing primary hepatocytes. nih.gov In vitro experiments using luciferase-expressing Hep3B cells (Hep3B-Luc) demonstrated that BI 6015 potently reduces cell viability. nih.gov This cytotoxic effect is linked to the compound's ability to antagonize HNF4α, leading to a dose-dependent blockage of cell division and an induction of apoptosis in human HCC cells. nih.gov Furthermore, treatment with BI 6015 was found to inhibit HNF4α-dependent gene transcription in HepG2 cells. sigmaaldrich.comsigmaaldrich.com In an orthotopic xenograft model where Hep3B cells were injected into the liver parenchyma of mice, BI 6015 treatment led to the induction of apoptosis in the cancer cells, reinforcing its potential anti-tumor activity in vivo. nih.gov
Table 1: Effect of BI 6015 on Hep3B-Luc Hepatocellular Carcinoma Cells
| Treatment Time | Effect on Bioluminescence (Cell Viability) |
|---|---|
| 24 hours | Significant decrease |
| 48 hours | Further significant decrease |
| 72 hours | Pronounced decrease |
Data derived from in vitro studies measuring bioluminescence, which correlates directly with cell counts. nih.gov
In gastric cancer, HNF4α has been identified as a key signaling mediator that is upregulated in tumors from diverse patient populations. nih.gov BI 6015, by antagonizing HNF4α, has shown significant antineoplastic effects in gastric cancer cell lines. nih.gov The mechanism involves the downregulation of the WNT signaling pathway through HNF4α's target gene, WNT5A. nih.govresearchgate.net The HNF4α-WNT5A axis is considered a critical pathway in promoting gastric cancer progression. researchgate.net Pharmacological inhibition of HNF4α with BI 6015 effectively reduces gastric cancer cell survival, with EC50 values varying across different cell lines. nih.govresearchgate.net This inhibition leads to the downregulation of cyclins, resulting in cell cycle arrest and inhibition of tumor growth. nih.gov
Table 2: EC50 Growth Inhibition Values of BI 6015 in Gastric Cancer Cell Lines
| Cell Line | EC50 Value (µM) |
|---|---|
| NCI-N87 | 0.964 |
| MKN45 | 1.1 |
| NCC19 | 1.8 |
| NCC24 | 4.3 |
| NCC59 | 2.5 |
| SNU1967 | 2.1 |
EC50 is the concentration of a drug that gives a half-maximal response. nih.gov
HNF4α is known to be expressed in colon cancer. researchgate.net While direct, extensive studies on the effects of BI 6015 specifically in colon adenocarcinoma are not widely detailed in the cited literature, the compound's general activity against a broad spectrum of cancer cells suggests potential relevance. BI 6015 was found to exhibit cancer-selective cytotoxicity across a large panel of human cancer cell lines. sigmaaldrich.comsigmaaldrich.com Given that HNF4α is a recognized factor in colon cancer, its antagonist, BI 6015, represents a tool for investigating this dependency and a potential starting point for therapeutic strategies targeting this pathway in colon adenocarcinoma.
Invasive mucinous adenocarcinoma (IMA) of the lung is a distinct subtype of lung adenocarcinoma often characterized by the expression of HNF4A and a lack of thyroid transcription factor-1 (TTF-1). researchgate.netamegroups.cn Patho-transcriptomic analysis has revealed that HNF4A is highly expressed in IMA and drives the expression of genes such as MUC3A/B and TM4SF4, which are involved in lung cancer progression. biorxiv.org Research has shown that BI 6015, as an HNF4A antagonist, can suppress the growth of IMA cells. biorxiv.org Specifically, BI 6015 was found to repress the expression of these HNF4A downstream genes, indicating its potential to disrupt the specific molecular pathways that drive IMA tumorigenesis. biorxiv.org
Table 3: Effect of BI 6015 on HNF4A Downstream Genes in IMA Cells
| Gene | Function | Effect of BI 6015 |
|---|---|---|
| MUC3A/B | Mucin genes, associated with tumor progression | Repressed expression |
| TM4SF4 | Transmembrane protein, involved in cancer progression | Repressed expression |
| ACY3 | Aminoacylase 3 | Repressed expression |
| AGMAT | Agmatinase | Repressed expression |
| METTL7B | Methyltransferase Like 7B | Repressed expression |
Data derived from in vitro studies on lung adenocarcinoma cells expressing HNF4A. biorxiv.org
The role of BI 6015 extends beyond specific cancer types to a broader context of HNF4α-dependent malignancies. Its discovery stemmed from a high-throughput screen that identified it as a potent HNF4α antagonist. nih.gov This fundamental mechanism of action—decreasing HNF4α DNA binding and repressing the expression of its target genes—gives it relevance in any cancer where HNF4α acts as a key signal mediator or oncogene. tocris.comresearchgate.net Studies have confirmed its cytotoxic activity across a wide range of tumor cell lines. tocris.com The successful inhibition of cancer cell growth in HNF4α-driven cancers like HCC and gastric carcinoma suggests that pharmacological inhibition of HNF4α with compounds like BI 6015 is a promising therapeutic strategy. nih.govresearchgate.net
Relevance in Metabolic Disorders
The discovery of BI 6015 originated from a screen for modulators of the human insulin (B600854) promoter, highlighting the central role of its target, HNF4α, in metabolic regulation. nih.gov HNF4α is a key regulator of genes involved in glucose and lipid homeostasis. nih.govharvard.edu While investigating its effects, researchers found that BI 6015 administration alters fatty acid metabolism. nih.gov Specifically, in T6PNE cells, BI 6015 treatment led to decreased levels of longer-chain acylcarnitines and a concurrent increase in acetylcarnitine, which is consistent with an increase in fatty acid oxidation. nih.gov
However, the compound also induces hepatic steatosis (fat accumulation in the liver) both in cultured primary hepatocytes and in vivo, indicating a complex and potent effect on liver metabolism. sigmaaldrich.comsigmaaldrich.com This suggests that while BI 6015 may not be a direct therapeutic for metabolic disorders like diabetes, it serves as an invaluable chemical probe. nih.gov By selectively antagonizing HNF4α, it allows researchers to dissect the physiological and pathophysiological roles of this critical transcription factor in metabolic pathways, potentially uncovering new targets for future therapies. nih.gov
Diabetes Research (Insulin Promoter Modulation)
BI-6015 has been identified as a significant modulator of the human insulin promoter, primarily through its antagonistic effect on HNF4α. medchemexpress.comresearchgate.net HNF4α is a known regulator of gene expression in pancreatic β-cells and plays a role in glucose metabolism. nih.gov Research has demonstrated that this compound can repress insulin promoter activity. medchemexpress.commedchemexpress.commedchemexpress.com In studies using T6PNE cells, which are derived from pancreatic β-cells, treatment with this compound led to a significant, dose-dependent reduction in the expression of the endogenous insulin gene. caymanchem.com This specific action allows researchers to study the consequences of down-regulating insulin production and to explore the molecular pathways governed by HNF4α in the context of diabetes. medchemexpress.commedchemexpress.com
Table 1: Research Findings on this compound and Insulin Promoter Modulation
| Cell Line | Compound Concentration | Key Finding | Reference |
| T6PNE | Up to 20 µM | Reduced endogenous insulin gene expression by as much as 50-fold. | caymanchem.com |
Steatotic Liver Diseases
The role of this compound in the context of steatotic liver diseases is primarily as a research tool to induce the condition. caymanchem.com HNF4α is a central regulator of lipid homeostasis in the liver. caymanchem.com By antagonizing HNF4α, this compound disrupts normal lipid metabolism, leading to fat accumulation in hepatocytes. medchemexpress.comcaymanchem.com Studies have shown that administering this compound to mice results in marked, dose-dependent hepatic steatosis. medchemexpress.comcaymanchem.com Similarly, treating primary murine hepatocytes with this compound in vitro also induces hepatic steatosis. medchemexpress.com This induced phenotype provides a valuable model for scientists to investigate the molecular mechanisms that underpin the development and progression of metabolic dysfunction-associated steatotic liver disease (MASLD). caymanchem.com
Table 2: Research Findings on this compound and Steatosis Induction
| Model System | Compound Administration | Observed Effect | Reference |
| Mice (in vivo) | 10 and 30 mg/kg | Marked, dose-dependent fat accumulation (steatosis) in hepatocytes. | medchemexpress.comcaymanchem.com |
| Primary Murine Hepatocytes (in vitro) | 5 µM | Induced hepatic steatosis. | medchemexpress.com |
Prevention of Parenteral Nutrition Associated Cholestasis
Recent research has highlighted a potential therapeutic application for HNF4α inhibition in preventing a specific liver complication. A 2023 study demonstrated that the pharmacological inhibition of HNF4α using an antagonist can prevent parenteral nutrition-associated cholestasis in mouse models. tocris.comrndsystems.com This suggests that by modulating the HNF4α pathway, it may be possible to mitigate the cholestatic liver injury that can arise from prolonged intravenous feeding, opening a new avenue for research into preventative treatments for this condition. tocris.comrndsystems.com
Role in Studying HNF4α Physiology
This compound is a pivotal tool for elucidating the diverse physiological roles of HNF4α. medchemexpress.com As a potent and specific antagonist, it allows researchers to inhibit the function of HNF4α and observe the resulting effects on cellular and systemic processes. tocris.comresearchgate.net This approach has been instrumental in confirming HNF4α's role as a key regulator of genes involved in the metabolism of glucose, lipids, and cholesterol. caymanchem.comnih.gov
Furthermore, the use of this compound has expanded the understanding of HNF4α's function beyond metabolism. Studies have employed this compound to investigate HNF4α's involvement in cancer cell proliferation and apoptosis, particularly in hepatocellular carcinoma and gastrointestinal adenocarcinoma. tocris.comcaymanchem.comnih.gov For instance, treatment with this compound has been shown to induce apoptosis in a human hepatocellular carcinoma mouse model and inhibit the growth of certain cancer cell lines. caymanchem.comnih.gov It has also been used to probe the function of HNF4α in regulating inflammatory responses and immune cell activation. researchgate.net By providing a method to selectively "turn off" HNF4α activity, this compound enables the detailed study of its downstream targets and its overarching role in maintaining tissue-specific functions and cellular health. medchemexpress.comresearchgate.net
Research Methodologies and Experimental Approaches
High-Throughput Screening (HTS) Techniques for Novel Antagonists
The discovery of compounds that led to the development of BI 6015 originated from a high-throughput screening (HTS) campaign aimed at identifying novel modulators of the human insulin (B600854) promoter. nih.gov Researchers utilized a specially engineered cell line, T6PNE, derived from human fetal islets. These cells were transduced with a lentiviral vector containing the human insulin promoter driving the expression of enhanced green fluorescent protein (eGFP). nih.gov This cell-based assay was adapted for HTS, allowing for the rapid screening of a diverse synthetic chemical library. A primary hit from this screen, BIM5078, was found to potently repress insulin expression. BI 6015, a structural analog of BIM5078, was subsequently investigated and characterized as a potent HNF4α antagonist. nih.gov
Cellular Assay Systems
A variety of cell-based assay systems have been employed to understand the functional consequences of treating cells with BI 6015.
To confirm the antagonistic effect of BI 6015 on HNF4α, a key regulator of insulin transcription, several reporter assays have been utilized.
eGFP Reporter Assay: As mentioned in the HTS campaign, a T6PNE cell line with an eGFP gene under the control of the human insulin promoter was used. nih.gov A reduction in green fluorescence upon compound treatment indicated repression of the insulin promoter.
Luciferase Reporter Assay: To further solidify HNF4α as the relevant target, luciferase reporter assays were conducted. In one key study, BI 6015 was shown to inhibit luciferase expression driven by the HNF4α-responsive ornithine transcarbamoylase (OTC) promoter in both HepG2 (human liver cancer) and CV-1 (monkey kidney fibroblast) cell lines. nih.gov This demonstrated that BI 6015's inhibitory action extends to other HNF4α-regulated promoters beyond that of the insulin gene. nih.gov
A significant finding was the selective cytotoxicity of BI 6015 towards transformed or cancerous cells while sparing normal, primary cells. nih.gov This was investigated using several assays:
Bioluminescence-Based Assays: In studies using a human hepatoma cell line engineered to express luciferase (Hep3B-Luc), treatment with BI 6015 led to a marked decrease in bioluminescence, which correlated directly with a reduction in cell count. nih.gov In contrast, BI 6015 treatment did not induce toxicity in primary hepatocytes. nih.govmedchemexpress.com
Growth Inhibition Assays: The cytotoxic effects of BI 6015 have also been quantified in various gastric cancer (GC) cell lines. These assays determined the half-maximal effective concentration (EC50) for growth inhibition, revealing that BI 6015 effectively reduces GC cell survival at nanomolar to low micromolar concentrations. researchgate.net
| Gastric Cancer Cell Line | EC50 Growth Inhibition Value (µM) | Source |
|---|---|---|
| SNU-484 | 0.964 | researchgate.net |
| SNU-601 | 1.1 | researchgate.net |
| MKN-1 | 1.5 | researchgate.net |
| SNU-216 | 4.3 | researchgate.net |
| KATO-III | 4.3 | researchgate.net |
The colony formation or clonogenic assay is an in vitro method used to determine the long-term survival and proliferative capacity of a single cell after treatment with a cytotoxic agent. nih.gov It assesses the ability of a cell to undergo unlimited division and form a colony of at least 50 cells. nih.gov While this assay is a standard technique for evaluating the efficacy of anti-cancer therapeutics, specific studies applying the colony formation assay to directly assess the effects of BI 6015 were not detailed in the reviewed literature. However, a related study noted that the HNF4α antagonist metformin inhibited colony formation in small cell lung cancer cells, suggesting that this assay is a relevant method for evaluating the functional outcomes of HNF4α antagonism. researchgate.net
Quantitative reverse transcription PCR (RT-qPCR) has been a critical tool for measuring changes in messenger RNA (mRNA) levels of HNF4α and its downstream target genes following treatment with BI 6015.
HNF4α Autoregulation: HNF4α is known to regulate its own transcription. Studies have shown that BI 6015 strongly represses HNF4α mRNA expression in multiple cell lines, including the human T6PNE cell line, the murine insulinoma cell line MIN6, and the human hepatoma line HepG2. nih.gov It also variably inhibits HNF4α expression in a panel of gastric cancer cell lines. researchgate.net
Target Gene Modulation: The effect of BI 6015 on a wide array of HNF4α target genes has been documented. In a mouse model of parenteral nutrition-associated cholestasis (PNAC), BI 6015 treatment led to significant changes in the expression of genes involved in sterol transport and bile acid metabolism in isolated hepatocytes. researchgate.net
| Gene Target | Biological Function | Effect of BI 6015 | Experimental System | Source |
|---|---|---|---|---|
| HNF4α | Transcription Factor | Repression | T6PNE, MIN6, HepG2, GC cells | nih.govresearchgate.net |
| Insulin | Hormone | Repression | T6PNE cells | nih.gov |
| Abcg5 | Sterol Transporter | Induction | Mouse Hepatocytes | researchgate.net |
| Abcg8 | Sterol Transporter | Induction | Mouse Hepatocytes | researchgate.net |
| Nr1h4 (FXR) | Nuclear Receptor | Induction | Mouse Hepatocytes | researchgate.net |
| Abcb11 (BSEP) | Bile Salt Export Pump | Induction | Mouse Hepatocytes | researchgate.net |
Molecular Interaction Studies
To confirm that BI 6015 directly interacts with its intended target, HNF4α, and affects its molecular function, several biophysical and biochemical techniques have been utilized.
Drug Affinity Responsive Target Stability (DARTS): This novel assay was employed to demonstrate a direct physical interaction between BI 6015 and the HNF4α protein. nih.gov The DARTS method is based on the principle that ligand binding can alter a protein's conformation, thereby changing its sensitivity to proteolysis. nih.govcreative-proteomics.com Treatment with BI 6015 induced altered protease sensitivity in HNF4α, providing strong evidence of direct binding. nih.gov
DNA Binding Assays: An ELISA-based assay was used to measure the effect of BI 6015 on the ability of HNF4α to bind to its specific DNA recognition sequence. nih.gov Nuclear extracts from HepG2 cells treated with BI 6015 showed a potent repression of HNF4α DNA binding, confirming that the compound functionally antagonizes the transcription factor's activity. nih.govtocris.com
Molecular Docking: Computational molecular docking studies have been performed to model the binding mode of BI 6015 and its derivatives within the ligand-binding pocket of HNF4α. nih.gov These in silico analyses help to understand the structure-activity relationships and predict key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the compound within the protein's binding site. nih.gov
Chromatin Immunoprecipitation (ChIP): While not directly measuring BI 6015 binding, ChIP assays have been used to study the downstream consequences of its activity. For instance, in a mouse model, ChIP was used to assess the binding of the transcription factor NFκB to the promoter regions of HNF4α target genes in liver tissue following treatment with BI 6015, providing insight into the compound's impact on the broader transcriptional regulatory network. researchgate.net
HNF4α DNA Binding Assays
The compound BI 6015 has been identified as a potent antagonist of Hepatocyte Nuclear Factor 4 alpha (HNF4α), primarily by interfering with its ability to bind to DNA. Experimental investigations have utilized Enzyme-Linked Immunosorbent Assays (ELISA) to quantify this effect. In these assays, an oligonucleotide containing a specific HNF4α binding site is immobilized on a plate. When nuclear extracts from cells treated with BI 6015 are introduced, the amount of HNF4α that binds to the oligonucleotide can be measured using a specific antibody.
Studies have consistently shown that BI 6015 potently represses HNF4α DNA binding. nih.gov For instance, treatment of HepG2 cells with a 10 µM concentration of BI 6015 overnight resulted in a 93% reduction in HNF4α DNA binding activity. sigmaaldrich.com This antagonistic action is a key mechanism through which BI 6015 modulates the expression of HNF4α target genes. medchemexpress.com In comparative studies, while other compounds like BIM5078 also showed activity, BI 6015 was found to be a more potent repressor of HNF4α's DNA binding function. nih.gov
Table 1: Effect of BI 6015 on HNF4α DNA Binding Activity
| Cell Line | Assay Type | Finding | Reference |
|---|---|---|---|
| HepG2 | ELISA-based | 93% reduction in DNA binding activity with 10 µM BI 6015. | sigmaaldrich.com |
Ligand-Binding Pocket Analysis
The interaction between BI 6015 and HNF4α has been explored through in silico structural analyses, which indicate that the compound docks within the ligand-binding pocket (LBP) of HNF4α. sigmaaldrich.com This pocket is crucial for the regulation of HNF4α's transcriptional activity. The binding of natural ligands, such as linoleic acid, is known to be a regulatory mechanism for HNF4α function. nih.gov
Computational docking studies have visualized the binding pose of BI 6015 derivatives within the human HNF4α LBP. researchgate.net These models represent the protein's ligand-binding site using Connolly surface amino acids, which are color-coded based on lipophilicity. researchgate.net The analyses show BI 6015 occupying this pocket, which is consistent with its function as an antagonist that interferes with the receptor's activity. sigmaaldrich.comresearchgate.net By occupying the LBP, BI 6015 effectively inhibits HNF4α-dependent cellular activities. sigmaaldrich.com
In Vivo Preclinical Models
Human Hepatocellular Carcinoma Mouse Models
The in vivo efficacy of BI 6015 against hepatocellular carcinoma (HCC) has been evaluated using human orthotopic xenograft models. In a notable study, luciferase-expressing Hep3B human hepatoma cells were injected directly into the liver parenchyma of mice. nih.gov This model allows for the monitoring of tumor growth through bioluminescence.
Treatment with BI 6015 in these HCC mouse models was found to induce apoptosis of the human cancer cells. nih.govmedchemexpress.com While the compound was markedly toxic to the Hep3B tumor cells, it spared primary hepatocytes, indicating a degree of cancer-selective cytotoxicity. nih.gov This selective action against transformed cells is a significant finding from these preclinical studies. nih.gov
Table 2: BI 6015 in Human Hepatocellular Carcinoma (HCC) Mouse Model
| Mouse Model Type | Cell Line Used | Key Finding | Reference |
|---|
Gastrointestinal Adenocarcinoma (GIAC) Xenograft Models
The therapeutic potential of BI 6015 has also been investigated in the context of gastrointestinal adenocarcinoma (GIAC). In these studies, xenograft models were established by subcutaneously injecting human GIAC cells, such as Eso26, into nude mice. biorxiv.org
The results from these models demonstrated that BI 6015 potently inhibited the growth of GIAC tumors. biorxiv.org Furthermore, the sensitivity of various GIAC cell lines to BI 6015, as measured by IC50 values, was found to negatively correlate with the expression level of HNF4A, confirming the on-target effect of the compound. biorxiv.org These findings from genetic and chemical approaches support the role of HNF4A in promoting the proliferation and survival of GIAC cancer cells. biorxiv.org
Table 3: BI 6015 in Gastrointestinal Adenocarcinoma (GIAC) Xenograft Model
| Mouse Model Type | Cell Line Used | Key Finding | Reference |
|---|
Murine Models for Hepatic Steatosis Studies
In vivo studies using murine models have revealed that the administration of BI 6015 leads to the development of hepatic steatosis (fatty liver). nih.govmedchemexpress.com When BI 6015 was injected into mice, their hepatocytes exhibited marked fat accumulation. nih.gov This effect was observed to be similar to the phenotype resulting from the genetic deletion of HNF4α in the liver. nih.gov
Histological analysis of liver sections from BI 6015-treated mice, using stains such as Oil Red O, confirmed a dose-dependent increase in fat accumulation. nih.gov This induction of steatosis was observed alongside the loss of HNF4α expression, further linking the compound's mechanism of action to HNF4α antagonism. nih.govmedchemexpress.com Primary murine hepatocytes treated with BI 6015 in vitro also showed significant fat accumulation. nih.gov
Table 4: BI 6015 in Murine Models of Hepatic Steatosis
| Model | Method of Administration | Key Observation | Reference |
|---|---|---|---|
| In vivo mouse model | Intraperitoneal (IP) injection | Induced marked fat accumulation (steatosis) in hepatocytes. | nih.gov |
Challenges and Future Directions in Bi 6015 Research
Pharmacokinetic Optimization for Enhanced In Vivo Potency
A significant hurdle in the development of BI 6015 for in vivo applications has been its suboptimal pharmacokinetic profile. focusbiomolecules.com While it represented an improvement over its predecessor, BIM5078, with a more favorable stability profile, its in vivo potency remains limited. nih.gov
Research in mice has shown that BI 6015 has a half-life of approximately 90 minutes following either oral gavage or intraperitoneal (IP) injection. nih.gov Despite this relatively short half-life, high levels of the compound were detected in the liver, a primary site of HNF4α expression. nih.gov This suggests that while the compound reaches its target tissue, its rapid clearance may limit its therapeutic efficacy in sustained treatments.
Future research must focus on medicinal chemistry efforts to modify the BI 6015 scaffold. The goal is to develop analogs with improved metabolic stability, leading to a longer plasma half-life and enhanced bioavailability. Such optimization would be critical for achieving more potent and durable target engagement in vivo, a necessary step for any potential clinical translation.
Table 1: In Vivo Pharmacokinetic and Distribution Data for BI 6015
| Parameter | Value | Species | Administration Route |
| Half-life | ~90 minutes | Mouse | Oral gavage or IP injection |
| Liver Concentration | 3.1 µM (at 24 hr) | Mouse | 30 mg/kg IP injection |
Comprehensive Profiling of HNF4α Downstream Targets
BI 6015 acts by antagonizing HNF4α, thereby repressing the expression of its downstream target genes. tocris.com Understanding the full spectrum of these regulated genes is crucial for elucidating its mechanism of action and predicting its biological effects.
Studies have shown that BI 6015 effectively represses known HNF4α target genes in various cell lines, including T6PNE, MIN6, and HepG2 cells. nih.gov For instance, it inhibits the HNF4α-responsive ornithine transcarbamoylase (OTC) promoter. nih.gov In gastric cancer cells, a novel downstream target, kinesin family member 2C (KIF2C), was identified, with its expression being significantly upregulated by HNF4α. researchgate.net
Furthermore, treatment of cells with BI 6015 alters metabolic pathways regulated by HNF4α, such as fatty acid oxidation. Analysis of acylcarnitine profiles in cells treated with BI 6015 revealed decreased levels of long-chain acylcarnitines, consistent with an increase in fatty acid oxidation. nih.gov In models of parenteral nutrition-associated cholestasis (PNAC), BI 6015 was shown to induce the expression of sterol transporters like Abcg5 and Abcg8, as well as the nuclear receptor FXR and its target genes. researchgate.net
A comprehensive, unbiased profiling of the transcriptome and proteome in various cellular contexts following BI 6015 treatment is a critical future direction. This will not only expand the known network of HNF4α-regulated genes but also help identify potential biomarkers for monitoring drug activity and predicting patient response.
Table 2: Selected HNF4α Downstream Targets Modulated by BI 6015
| Target Gene/Pathway | Effect of BI 6015 | Cellular/Disease Context | Reference |
| HNF4α (aut-regulation) | Repression | T6PNE, MIN6, HepG2 cells | nih.gov |
| Kinesin Family Member 2C (KIF2C) | Inhibition | Gastric Cancer | researchgate.net |
| Ornithine Transcarbamoylase (OTC) | Inhibition of promoter activity | HepG2, CV-1 cells | nih.gov |
| Fatty Acid Oxidation | Increased | T6PNE cells | nih.gov |
| WNT5A | Downregulation | Gastric Cancer | nih.govelsevierpure.com |
| Sterol Transporters (Abcg5, Abcg8) | Induction | PNAC Mouse Model | researchgate.net |
| FXR (Nr1h4) and target genes | Induction | PNAC Mouse Model | researchgate.net |
Combination Therapies in Cancer Research
The use of a single therapeutic agent in cancer treatment is often limited by the development of resistance and the complexity of oncogenic signaling. nih.govnih.gov Combination therapy, which targets multiple key pathways simultaneously, is a cornerstone of modern oncology. nih.gov
BI 6015 has demonstrated cytotoxic activity in several cancer cell lines, including hepatocellular carcinoma and gastric cancer. tocris.comresearchgate.net Its ability to downregulate oncogenic signaling pathways, such as the WNT pathway, makes it a candidate for combination strategies. elsevierpure.comnih.gov For example, research on derivatives of BI 6015 in gastric cancer models suggests that targeting the HNF4α/WNT5A axis could be a viable therapeutic strategy. nih.govelsevierpure.com
Future research should explore the synergistic potential of BI 6015 with other anti-cancer agents. Combining BI 6015 with standard-of-care chemotherapies or other targeted therapies, such as kinase inhibitors or immune checkpoint inhibitors, could enhance anti-tumor efficacy and potentially overcome resistance mechanisms. mdpi.comyoutube.com Such studies would be essential to define the role of HNF4α antagonism within the broader landscape of cancer therapeutics.
Elucidation of Specificity and Off-Target Effects
A critical aspect of drug development is ensuring the specificity of the compound for its intended target to minimize off-target effects. BI 6015 was developed to have improved specificity for HNF4α compared to its precursor, BIM5078, which also showed activity as a PPARγ agonist. nih.gov Unlike its predecessor, BI 6015 was found not to be a PPARγ agonist, supporting HNF4α as its primary target. nih.gov
A hit profiling panel against 41 receptors and enzymes revealed that BI 6015 had significant cross-reactivity with only CYP2C19 and one L-type calcium channel. nih.gov Furthermore, the concentration at which BI 6015 induces cytotoxicity is very similar to the concentration at which it affects the expression of HNF4α downstream targets, which argues against the cytotoxic effects being caused by an off-target mechanism. nih.gov
Despite these encouraging findings, a more exhaustive profiling of BI 6015 against a wider range of kinases and nuclear receptors is warranted. Advanced techniques such as chemical proteomics could be employed to empirically identify direct binding partners in an unbiased manner within the cellular environment. A complete understanding of its off-target profile is essential for interpreting experimental results accurately and for predicting potential side effects in a clinical setting.
Investigation into Mechanisms of Resistance
The development of drug resistance is a major challenge in cancer therapy. nih.gov While BI 6015 has shown preclinical efficacy, the potential for cancer cells to develop resistance to HNF4α antagonism has not yet been explored. As BI 6015 and its analogs progress in preclinical testing, understanding potential resistance mechanisms will become paramount.
Future research should focus on generating BI 6015-resistant cancer cell lines. These models would be invaluable for identifying the molecular pathways that allow cells to evade HNF4α inhibition. Potential mechanisms could include the upregulation of bypass signaling pathways that compensate for the loss of HNF4α-driven transcription, mutations in the HNF4α ligand-binding domain that prevent drug binding, or alterations in drug metabolism and efflux.
Identifying these resistance mechanisms before they are encountered in a clinical setting would allow for the rational design of combination therapies aimed at preventing or overcoming resistance, a strategy that has proven successful for other targeted therapies. mdpi.com
Q & A
Q. What is the molecular mechanism of BI 6015 in targeting HNF4A, and how does this relate to its anti-cancer effects?
BI 6015 is a small-molecule inhibitor that selectively targets HNF4A, a transcription factor implicated in invasive mucinous adenocarcinoma (IMA) of the lung. Mechanistically, BI 6015 reduces endogenous HNF4A expression and suppresses downstream genes like MUC3A/B and TM4SF4, which are critical for tumor progression. Apoptosis is induced via cleavage of PARP, a marker of programmed cell death, as demonstrated in A549 and DV-90 lung cancer cell lines . Methodologically, TaqMan gene expression assays and ChIP-seq were used to validate HNF4A binding and transcriptional regulation .
Q. What experimental models are appropriate for studying BI 6015’s efficacy in vitro?
Key models include KRAS-mutant lung adenocarcinoma cell lines (e.g., A549 and DV-90) treated with BI 6015 at concentrations such as 10 µM for 24–72 hours. Cell viability assays (e.g., cell counting post-treatment) and western blotting for apoptotic markers (e.g., cleaved PARP) are standard methods. Replicates (minimum three) and controls (e.g., DMSO-treated cells) are critical to ensure reliability .
Q. How can researchers ensure reproducibility when testing BI 6015’s effects on HNF4A?
Detailed experimental protocols must include:
- Compound preparation : Solubility, storage conditions, and vehicle controls.
- Assay validation : Use of two independent HNF4A antibodies in ChIP-seq to confirm binding specificity .
- Data reporting : Raw data (e.g., cell counts, fold changes) and statistical thresholds (e.g., fold change ≥1.5, FDR <0.1) as per DESeq2 analysis guidelines .
Advanced Research Questions
Q. How does BI 6015’s gene selectivity compare to other HNF4A antagonists (e.g., MPA or sorafenib) in IMA models?
BI 6015 exhibits gene-selective antagonism, suppressing MUC3A/B, TM4SF4, ACY3, AGMAT, and METTL7B more effectively than MPA or sorafenib. Unlike MPA, which induces cell cycle arrest via p21, BI 6015 uniquely triggers apoptosis (cleaved PARP) in IMA cell lines. Advanced studies should employ transcriptomic profiling (RNA-seq) and pathway enrichment analysis to map differential gene regulation .
Q. What strategies resolve contradictions in data when BI 6015 shows cell line-specific efficacy?
For example, BI 6015 significantly reduces growth in A549 and DV-90 cells, but sorafenib shows variable effects. To address this:
- Multi-omics integration : Combine RNA-seq, proteomics, and ChIP-seq to identify HNF4A-dependent vs. independent pathways.
- Dose-response curves : Test a range of concentrations (e.g., 1–20 µM) to assess potency thresholds.
- Cross-validation : Use siRNA knockdown of HNF4A to confirm on-target effects .
Q. How can researchers optimize experimental design to evaluate BI 6015’s therapeutic potential in vivo?
- Animal models : Use patient-derived xenografts (PDXs) of IMA with KRAS mutations.
- Pharmacokinetics : Measure BI 6015’s bioavailability and tissue penetration via LC-MS/MS.
- Toxicity profiling : Monitor organ-specific effects (e.g., liver function) given HNF4A’s role in hepatocyte regulation .
Methodological Guidelines
Q. Table 1. Comparison of HNF4A-Targeting Compounds in IMA Cell Lines
Q. Key Considerations for Data Analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
